molecular formula C14H14N4O2S B245922 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B245922
M. Wt: 302.35 g/mol
InChI Key: FCQTYSNJNOEGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPT is a heterocyclic compound that contains a thiadiazole ring and a triazine ring. This compound has shown promising results in scientific research, particularly in the areas of agriculture and aquaculture.

Mechanism of Action

The mechanism of action of 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, which regulates the production of hormones involved in growth and reproduction. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may also act on the nervous system, specifically on the gamma-aminobutyric acid (GABA) receptors.
Biochemical and Physiological Effects:
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have a number of biochemical and physiological effects. In livestock, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the production of growth hormone, insulin-like growth factor 1 (IGF-1), and luteinizing hormone (LH). 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to increase the activity of digestive enzymes and improve the absorption of nutrients. In fish and shrimp, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the production of growth hormone and IGF-1, as well as improve the immune system and reduce stress.

Advantages and Limitations for Lab Experiments

7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for lab experiments, including its stability and ease of use. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is also relatively inexpensive and readily available. However, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one research, including its potential use in the treatment of various diseases, such as diabetes and cancer. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may also have applications in the development of new drugs and the improvement of existing drugs. Additionally, further research is needed to fully understand the mechanism of action of 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and its potential effects on the environment.

Synthesis Methods

7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be synthesized through a variety of methods, including the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of formaldehyde and a catalyst. Another method involves the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of sulfuric acid and acetic anhydride. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can also be synthesized through the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of sodium hydroxide and formaldehyde.

Scientific Research Applications

7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in agriculture and aquaculture. In agriculture, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the growth rate and feed conversion efficiency of livestock, such as pigs and chickens. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to improve the quality of meat and eggs produced by these animals. In aquaculture, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the growth rate and survival rate of fish and shrimp.

properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

7-[(3,4-dimethylphenoxy)methyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C14H14N4O2S/c1-8-4-5-11(6-9(8)2)20-7-12-17-18-13(19)10(3)15-16-14(18)21-12/h4-6H,7H2,1-3H3

InChI Key

FCQTYSNJNOEGSR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=O)C(=NN=C3S2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=O)C(=NN=C3S2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.